Cas no 480439-01-8 (1-(2-isocyanatoethyl)-3,5-dimethoxybenzene)

1-(2-Isocyanatoethyl)-3,5-dimethoxybenzene is a specialized aromatic isocyanate compound featuring a dimethoxy-substituted benzene ring linked to an isocyanatoethyl group. Its unique structure provides enhanced reactivity in polyurethane and polyurea synthesis, offering controlled cross-linking and improved mechanical properties in polymer matrices. The electron-donating methoxy groups influence the isocyanate group's electrophilicity, allowing tailored reaction kinetics in coatings, adhesives, and elastomers. This compound is particularly valuable in high-performance applications requiring thermal stability and chemical resistance. Its compatibility with various polyols and amines makes it a versatile intermediate for advanced material formulations. Proper handling is essential due to its moisture sensitivity and potential health hazards.
1-(2-isocyanatoethyl)-3,5-dimethoxybenzene structure
480439-01-8 structure
Product Name:1-(2-isocyanatoethyl)-3,5-dimethoxybenzene
CAS No:480439-01-8
MF:C11H13NO3
MW:207.225823163986
CID:1518542
PubChem ID:4599202
Update Time:2025-10-12

1-(2-isocyanatoethyl)-3,5-dimethoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(2-isocyanatoethyl)-3,5-dimethoxybenzene
    • 3,5-Dimethoxyphenethyl isocyanate
    • ACMC-20anch
    • AC1NEWO6
    • 567884_ALDRICH
    • CTK8C5971
    • DTXSID20404728
    • AKOS024015183
    • EN300-182886
    • Z1509618456
    • SCHEMBL1847534
    • 3,5-Dimethoxyphenethyl isocyanate,97%
    • 480439-01-8
    • 3 5-DIMETHOXYPHENETHYL ISOCYANATE 97
    • DA-05548
    • 3,5-Dimethoxyphenethyl isocyanate, 97%
    • Inchi: 1S/C11H13NO3/c1-14-10-5-9(3-4-12-8-13)6-11(7-10)15-2/h5-7H,3-4H2,1-2H3
    • InChI Key: UMPWFSIFZCTJRE-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=C(C=1)CCN=C=O)OC

Computed Properties

  • Exact Mass: 207.09000
  • Monoisotopic Mass: 207.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.9
  • Topological Polar Surface Area: 47.9Ų

Experimental Properties

  • Density: 1.154 g/mL at 25 °C(lit.)
  • Melting Point: Not available
  • Boiling Point: 309-310 °C(lit.)
  • Flash Point: >230 °F
  • Refractive Index: n20/D 1.5330(lit.)
  • PSA: 47.89000
  • LogP: 1.58210
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

1-(2-isocyanatoethyl)-3,5-dimethoxybenzene Security Information

1-(2-isocyanatoethyl)-3,5-dimethoxybenzene Customs Data

  • HS CODE:2929109000
  • Customs Data:

    China Customs Code:

    2929109000

    Overview:

    2929109000. Other isocyanates. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2929109000. other isocyanates. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1-(2-isocyanatoethyl)-3,5-dimethoxybenzene Pricemore >>

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Additional information on 1-(2-isocyanatoethyl)-3,5-dimethoxybenzene

1-(2-Isocyanatoethyl)-3,5-Dimethoxybenzene: A Comprehensive Overview

The compound 1-(2-isocyanatoethyl)-3,5-dimethoxybenzene, identified by the CAS number 480439-01-8, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes a benzene ring substituted with two methoxy groups at the 3 and 5 positions and an isocyanatoethyl group at the 1 position. The presence of these functional groups makes it a versatile compound with potential applications in various industries, including materials science, pharmaceuticals, and polymer chemistry.

Recent studies have highlighted the importance of isocyanate-containing compounds in the synthesis of advanced materials. The isocyanatoethyl group in this molecule plays a crucial role in enabling reactions such as polyaddition and polycondensation, which are essential for the production of high-performance polymers. Researchers have demonstrated that compounds like 1-(2-isocyanatoethyl)-3,5-dimethoxybenzene can serve as building blocks for creating thermally stable and mechanically robust materials. These findings underscore the potential of this compound in advancing material science technologies.

The methoxy groups at the 3 and 5 positions of the benzene ring contribute to the compound's electronic properties and reactivity. These groups act as electron-donating substituents, which can influence the molecule's participation in various chemical reactions. For instance, they can facilitate nucleophilic aromatic substitution reactions, making this compound a valuable intermediate in organic synthesis. Recent research has explored the use of such substituted benzene derivatives in drug discovery, where their ability to modulate biological activity through structural modifications has been exploited.

In terms of applications, 1-(2-isocyanatoethyl)-3,5-dimethoxybenzene has shown promise in the development of polyurethanes. Polyurethanes are widely used in industries such as automotive manufacturing, construction, and textiles due to their excellent insulation properties and durability. The isocyanate functionality of this compound allows it to react with polyols to form high-quality polyurethane foams. Studies have indicated that incorporating this compound into polyurethane formulations can enhance their thermal stability and mechanical strength, making them suitable for high-performance applications.

Beyond materials science, this compound has also garnered attention in pharmaceutical research. Its structure provides a scaffold for designing bioactive molecules with potential therapeutic applications. For example, researchers have investigated its role as an intermediate in the synthesis of anti-inflammatory agents and anticancer drugs. The methoxy groups on the benzene ring contribute to the molecule's bioavailability and pharmacokinetic properties, making it a valuable precursor in drug development.

The synthesis of 1-(2-isocyanatoethyl)-3,5-dimethoxybenzene typically involves multi-step organic reactions. One common approach involves the Friedel-Crafts alkylation or acylation of a suitably substituted benzene derivative followed by functionalization with an isocyanate group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and improving yields.

In terms of safety considerations, handling this compound requires adherence to standard laboratory protocols due to its potential reactivity with moisture and other environmental factors. Proper storage conditions are essential to maintain its stability and prevent unwanted side reactions. Researchers have also investigated its toxicological profile to ensure safe handling practices in industrial settings.

In conclusion, 1-(2-isocyanatoethyl)-3,5-dimethoxybenzene is a versatile compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as a valuable intermediate in organic synthesis, a building block for advanced materials, and a precursor for bioactive molecules. Ongoing research continues to uncover new opportunities for leveraging this compound's properties to address emerging challenges in science and technology.

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